molecular formula C15H21FN2O2 B1300305 4,4'-[(4-Fluorophenyl)methylene]dimorpholine CAS No. 6425-29-2

4,4'-[(4-Fluorophenyl)methylene]dimorpholine

Cat. No. B1300305
CAS RN: 6425-29-2
M. Wt: 280.34 g/mol
InChI Key: XPRMZPGIFMALGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,4'-[(4-Fluorophenyl)methylene]dimorpholine is a derivative of morpholine, which is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative includes a 4-fluorophenyl group, suggesting the presence of a fluorine atom attached to a benzene ring, which is further connected to the morpholine structure through a methylene bridge. Although the exact compound is not described in the provided papers, similar compounds with morpholine and fluorophenyl components have been synthesized and studied for their biological activities and complexation behavior .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which is performed under reflux conditions . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that would allow the incorporation of the 4-fluorophenyl group and the formation of the methylene bridge.

Molecular Structure Analysis

The molecular structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was confirmed by single crystal X-ray diffraction studies, which revealed that it belongs to the monoclinic system with specific lattice parameters . This information provides insight into the possible crystal structure of this compound, which may also crystallize in a similar system due to the presence of morpholine and fluorophenyl components.

Chemical Reactions Analysis

The related compound has been shown to exhibit various biological activities, which implies that it can undergo chemical reactions with biological targets . The presence of the fluorophenyl group could influence the reactivity of the compound, potentially enhancing its ability to interact with enzymes or receptors. The compound's reactivity could also be studied in the context of complexation, as seen with other morpholine derivatives that form fluorescent alkaline earth complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the compound's solubility, fluorescence, and stability could be affected by the fluorophenyl group and the overall molecular structure. The related compound's biological activity suggests that it has favorable interactions with biological molecules, which could be a result of its physical and chemical properties . Additionally, the complexation behavior of similar morpholine derivatives indicates that the compound might form stable complexes with metal ions, which could be explored for potential applications .

Scientific Research Applications

Synthesis and Biocidal Applications

Research by Hernández-Altamirano et al. (2010) in the field of green chemistry explored the microwave-assisted synthesis of 4,4'-dimorpholyl-methanes, including compounds similar to 4,4'-[(4-Fluorophenyl)methylene]dimorpholine. They demonstrated that these compounds exhibit varied degrees of biocidal activities against strains like B. subtilis, E. coli, and Ps. fluorescence, highlighting their potential as ecological chemical products, particularly in the petroleum industry (Hernández-Altamirano et al., 2010).

Chemical Properties and Applications in Material Science

A study by Chai and Liu (2011) focused on a compound structurally related to this compound, analyzing its crystal structure. This research contributes to the understanding of the chemical properties and potential applications of similar compounds in material science, such as in the creation of new materials or as intermediates in chemical synthesis (Chai & Liu, 2011).

Analytical and Computational Studies

Panicker et al. (2009) conducted Fourier Transform Infrared (FT-IR) and Raman spectroscopy analyses of compounds including this compound derivatives. These analytical techniques offer insights into the molecular structure and dynamics of these compounds, aiding in the development of new materials and drugs (Panicker et al., 2009).

Pharmaceutical Research

Research in the pharmaceutical field has explored derivatives of this compound. Studies like those by Iida et al. (2019) have investigated the synthesis of N-aryl axially chiral compounds, revealing their potential in the development of new pharmaceutical agents (Iida et al., 2019).

Environmental Applications

A study by Nekouei et al. (2016) highlighted the use of 4,4'-[(4-Fluorophenyl)methylene] derivatives in environmental applications, particularly in the extraction and detection of trace metals like lead and cadmium in water samples. This demonstrates the compound's relevance in environmental monitoring and remediation efforts (Nekouei et al., 2016).

Safety and Hazards

The compound is labeled as an irritant .

properties

IUPAC Name

4-[(4-fluorophenyl)-morpholin-4-ylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRMZPGIFMALGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354985
Record name 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6425-29-2
Record name 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 2
Reactant of Route 2
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 3
Reactant of Route 3
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 4
Reactant of Route 4
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 5
Reactant of Route 5
4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Reactant of Route 6
Reactant of Route 6
4,4'-[(4-Fluorophenyl)methylene]dimorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.